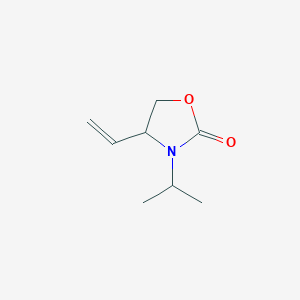
2-Oxazolidinone,4-ethenyl-3-(1-methylethyl)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethenyl-3-propan-2-yl-1,3-oxazolidin-2-one is a heterocyclic organic compound that contains both nitrogen and oxygen atoms within a five-membered ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-3-propan-2-yl-1,3-oxazolidin-2-one typically involves the reaction of an appropriate oxazolidinone precursor with an ethenylating agent under controlled conditions. One common method is the reaction of 4-isopropyloxazolidin-2-one with vinyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 4-Ethenyl-3-propan-2-yl-1,3-oxazolidin-2-one may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
4-Ethenyl-3-propan-2-yl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The ethenyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while substitution reactions can introduce new substituents at the ethenyl position .
科学的研究の応用
4-Ethenyl-3-propan-2-yl-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in stereoselective transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Ethenyl-3-propan-2-yl-1,3-oxazolidin-2-one involves its interaction with molecular targets and pathways within biological systems. The compound can act as a protein synthesis inhibitor by binding to the ribosomal subunits, thereby preventing the formation of essential proteins. This mechanism is similar to that of other oxazolidinone derivatives, which are known for their antibacterial properties .
類似化合物との比較
Similar Compounds
4-Isopropyloxazolidin-2-one: A closely related compound with similar structural features but without the ethenyl group.
3-Ethenyl-4-methyl-1,3-oxazolidin-2-one: Another oxazolidinone derivative with a different substitution pattern.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
生物活性
2-Oxazolidinone, 4-ethenyl-3-(1-methylethyl)-(9CI) (CAS No. 115148-34-0) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on various research findings and case studies.
- Molecular Formula : C8H13NO2
- Molar Mass : 155.19 g/mol
- Structural Formula :
Antimicrobial Properties
Oxazolidinones are primarily recognized for their antibacterial properties, particularly against Gram-positive bacteria. The compound 2-Oxazolidinone, 4-ethenyl-3-(1-methylethyl)-(9CI) may exhibit similar properties due to its structural similarity to known antibiotics like Linezolid and Tedizolid, which inhibit protein synthesis by binding to the 50S ribosomal subunit .
Table 1: Antimicrobial Activity of Oxazolidinones
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxazolidinone derivatives. In vitro studies demonstrated that certain oxazolidinones can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For instance, a derivative exhibited IC50 values of 17.66 µM for MCF-7 and 31.10 µM for HeLa cells . The mechanism involves cell cycle arrest and increased reactive oxygen species (ROS) production, leading to mitochondrial dysfunction and apoptosis .
Case Study: Anticancer Effects of Oxazolidinones
In a study evaluating various oxazolidinone derivatives, compounds were tested for their antiproliferative effects using MTT assays. The results indicated significant cytotoxicity against cancer cells while sparing non-tumorigenic cells . Notably, one compound caused G1 phase arrest and reduced Cyclin D1 expression, highlighting its potential as an anticancer agent.
Other Biological Activities
Beyond antibacterial and anticancer effects, oxazolidinones have shown promise in various biological activities:
- Anticoagulant Activity : Some derivatives have been explored for their ability to inhibit factor Xa, indicating potential in treating thrombotic disorders .
- Anti-inflammatory Effects : Research suggests that certain oxazolidinones may modulate inflammatory responses, making them candidates for treating inflammatory diseases .
- Antiviral Properties : Emerging studies indicate that oxazolidinones could possess antiviral activity against specific viral pathogens .
特性
IUPAC Name |
4-ethenyl-3-propan-2-yl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-4-7-5-11-8(10)9(7)6(2)3/h4,6-7H,1,5H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTFCPOGQLDLDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(COC1=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














